3-Fluoro-4-methoxyaniline

概述

描述

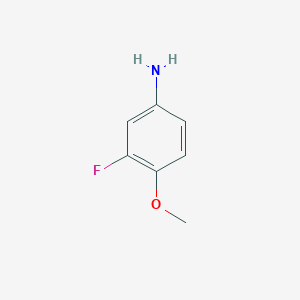

3-Fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H8FNO. It is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. In this process, 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield this compound. This reaction typically requires the use of copper catalysts and high temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale Ullmann reactions, where the reaction conditions are optimized for higher yields and purity. The process includes steps for the protection and deprotection of the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .

化学反应分析

Types of Reactions: 3-Fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The aniline nitrogen can act as a nucleophile, participating in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogen compounds and bases.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds .

科学研究应用

Pharmaceutical Development

3-Fluoro-4-methoxyaniline is instrumental in the synthesis of various pharmaceutical agents. Its applications include:

- Neurological Disorders: It serves as a key intermediate in drugs targeting neurological conditions, enhancing drug efficacy and specificity .

- Cancer Treatment: The compound is utilized in developing antitumor agents. For instance, derivatives of this compound have shown improved anti-tumor activity compared to traditional agents like etoposide due to enhanced interactions from fluorine substitution .

Case Study: Antitumor Activity

Research demonstrated that fluorinated aniline derivatives, including this compound, exhibited significant cytotoxic effects against cancer cells, outperforming non-fluorinated counterparts in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemicals

In the agricultural sector, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its role enhances crop protection and yield by providing effective solutions against pests and diseases .

Material Science

The compound is also pivotal in material science, particularly in developing advanced materials like polymers and dyes. Its unique properties contribute to improved stability and performance compared to conventional materials, making it valuable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances in complex mixtures. Its chemical structure allows for specific interactions that facilitate the analysis of various compounds .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer treatments | Enhanced efficacy in antitumor activity over traditional drugs |

| Agricultural Chemicals | Used in formulating herbicides and fungicides | Improved crop protection and yield |

| Material Science | Development of advanced materials such as polymers and dyes | Superior stability and performance compared to traditional options |

| Analytical Chemistry | Reagent for detection and quantification of substances | Facilitates analysis through specific chemical interactions |

作用机制

The mechanism of action of 3-Fluoro-4-methoxyaniline involves its ability to act as a nucleophile due to the presence of the aniline nitrogen. The electron-donating methoxy group influences the reactivity of the fluorine atom, allowing the compound to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

- 4-Amino-2-fluoroanisole

- 3-Fluoro-p-anisidine

- 4-Amino-2-fluoro-1-methoxybenzene

Comparison: 3-Fluoro-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from other similar compounds. For example, 4-Amino-2-fluoroanisole has the fluorine and methoxy groups in different positions, leading to different reactivity and applications .

生物活性

3-Fluoro-4-methoxyaniline (CAS: 366-99-4), a fluorinated aniline derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8FNO

- Molecular Weight : 141.145 g/mol

- IUPAC Name : this compound

- Synonyms : 3-fluoro-4-anisidine, 4-amino-2-fluoroanisole

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity, particularly against HeLa cells (human cervical cancer cells). A study compared the cytotoxicity of various halogen-substituted podophyllum derivatives, including those containing this compound. The results demonstrated that the fluorinated derivative had a notably lower IC50 value, suggesting enhanced potency:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Etoposide | 59.35 ± 2.45 | Clinically used anticancer drug |

| 4β-NH-(3-chloride-4-methoxyaniline) | 5.92 ± 0.39 | Chloride substitution |

| 4β-NH-(3-bromide-4-methoxyaniline) | 1.52 ± 0.21 | Bromide substitution |

| 4β-NH-(this compound) | 0.72 ± 0.08 | Superior cytotoxicity |

The introduction of the fluorine atom significantly enhances the compound's ability to induce apoptosis in cancer cells, as indicated by increased caspase-9 expression levels following treatment .

The mechanisms underlying the antitumor effects of this compound involve several pathways:

- Cell Cycle Arrest : Treatment with this compound has been shown to cause G2/M phase arrest in HeLa cells, indicating its potential to disrupt normal cell cycle progression.

- Apoptosis Induction : The compound enhances mitochondrial apoptosis pathways, leading to increased cell death in cancerous cells while sparing normal cells .

- Structure-Activity Relationships (SAR) : The presence of the fluorine atom is critical for enhancing cytotoxic effects compared to other halogen substituents like bromine and chlorine .

Study on Fluorinated Podophyllum Derivatives

A detailed investigation into various fluorinated podophyllum derivatives revealed that those incorporating this compound exhibited superior antitumor activity compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in improving solubility and binding affinity to biological targets, which may explain the enhanced efficacy observed .

Comparative Analysis with Other Anilines

In a comparative study, the biological activities of several aniline derivatives were assessed. The findings indicated that while many anilines possess some level of cytotoxicity, those with fluorine substitutions consistently demonstrated improved potency against various cancer cell lines, including HeLa and MCF-7 (breast cancer) cells .

常见问题

Basic Questions

Q. What are the common synthetic routes for 3-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or catalytic amination. For example, in the synthesis of antitubulin agents, it reacts with POCl₃ in toluene under controlled heating (0°C to 50°C) to form intermediates like benzimidazoles . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring of reaction progress via TLC or GC-MS. Contamination by residual solvents (e.g., toluene) can reduce purity, necessitating post-synthesis purification via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

Due to its potential toxicity and flammability (flash point: 101.22°C), handle in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Storage should be in airtight containers away from oxidizers, with temperatures below 25°C . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. How can researchers verify the purity of this compound?

Purity is assessed via HPLC (≥99% by reverse-phase methods) or GC-MS. Melting point analysis (81–84°C) provides a quick validation . NMR (¹H and ¹³C) confirms structural integrity, with key peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

Advanced Research Questions

Q. How does this compound function in antitubulin agent synthesis, and what are its structure-activity relationships?

In antitubulin agents, the fluorine and methoxy groups enhance binding to tubulin’s colchicine site. The electron-withdrawing fluorine increases electrophilicity, while the methoxy group stabilizes π-π interactions with aromatic residues. Substitution at the 4-position is critical; replacing methoxy with bulkier groups (e.g., phenoxy) reduces activity . SAR studies require comparative assays (e.g., MTT cytotoxicity tests) against cancer cell lines like HeLa or MCF-7 .

Q. What analytical challenges arise when characterizing derivatives of this compound?

Fluorine’s strong electronegativity complicates ¹⁹F NMR interpretation due to broad peaks and coupling with adjacent protons. High-resolution mass spectrometry (HRMS) is essential for confirming molecular ions (e.g., [M+H]+ at m/z 142.14 for the parent compound). X-ray crystallography resolves ambiguities in regiochemistry for derivatives like 3-fluoro-4-methoxybenzaldehyde (CAS 351-54-2) .

Q. How can researchers resolve contradictions in reported synthesis yields or purity data?

Discrepancies often stem from variations in starting material quality or solvent purity. For example, traces of moisture in POCl₃ can hydrolyze intermediates, reducing yields . Reproducibility requires strict adherence to anhydrous conditions and validation of reagents via Karl Fischer titration. Open-data practices (e.g., sharing raw NMR/HPLC files) aid in reconciling conflicting results .

Q. What methodologies optimize scale-up synthesis while maintaining regioselectivity?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yield by 15–20%. Catalytic systems like CuI/1,10-phenanthroline in acetonitrile enhance regioselectivity during cyclization steps . Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

属性

IUPAC Name |

3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWAPDSCYTZUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342364 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-99-4 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。